molecular formula C7H3Br2F3 B14062129 1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene

1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene

Cat. No.: B14062129
M. Wt: 303.90 g/mol
InChI Key: UTHZSQRJKVSHOK-UHFFFAOYSA-N
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Description

1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H3Br2F3. It is a halogenated derivative of benzene, characterized by the presence of bromine and fluorine atoms attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4,6-difluoro-2-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a halogen source.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .

Scientific Research Applications

1,3-Dibromo-4,6-difluoro

Properties

Molecular Formula

C7H3Br2F3

Molecular Weight

303.90 g/mol

IUPAC Name

2,4-dibromo-1,5-difluoro-3-(fluoromethyl)benzene

InChI

InChI=1S/C7H3Br2F3/c8-6-3(2-10)7(9)5(12)1-4(6)11/h1H,2H2

InChI Key

UTHZSQRJKVSHOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)CF)Br)F

Origin of Product

United States

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